6-Bromo-3-iodo-4-methoxy-1H-indazole

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

This uniquely substituted indazole scaffold offers orthogonal reactivity via its 3-iodo and 6-bromo positions, enabling sequential functionalization for divergent library synthesis. The precise substitution pattern is non-interchangeable with regioisomers, ensuring reproducible synthetic outcomes. Procure this high-purity building block for targeted lead optimization and advanced organic synthesis applications.

Molecular Formula C8H6BrIN2O
Molecular Weight 352.95 g/mol
CAS No. 887568-69-6
Cat. No. B3294967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-4-methoxy-1H-indazole
CAS887568-69-6
Molecular FormulaC8H6BrIN2O
Molecular Weight352.95 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=NNC(=C12)I)Br
InChIInChI=1S/C8H6BrIN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12)
InChIKeyYQHJFAIHEUEONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodo-4-methoxy-1H-indazole: A Specialized Halogenated Indazole Intermediate


6-Bromo-3-iodo-4-methoxy-1H-indazole (CAS 887568-69-6) is a synthetic organic compound belonging to the indazole family . Its molecular formula is C₈H₆BrIN₂O, and its molecular weight is 352.95 g/mol . Characterized by a methoxy group and two distinct halogen atoms (bromine and iodine) on the indazole core , this compound is not an end-product but a specialized building block. It is intended for use in advanced organic synthesis and medicinal chemistry research where its unique substitution pattern can enable specific, complex molecular transformations .

Critical Procurement Note: Why the 6-Bromo-3-iodo-4-methoxy-1H-indazole Scaffold Is Not Interchangeable


The combination of a 6-bromo, a 3-iodo, and a 4-methoxy substitution pattern on the 1H-indazole core creates a unique chemical identity that is not interchangeable with its regioisomers. Variations in the position of halogen atoms, such as in 4-bromo-3-iodo-6-methoxy-1H-indazole or 7-bromo-3-iodo-4-methoxy-1H-indazole, result in different electronic environments and steric hindrance, which critically impact reactivity and selectivity in subsequent reactions . This specificity means that a researcher cannot simply substitute one halogenated indazole for another without fundamentally altering the synthetic pathway or the properties of the final target molecule [1].

Evidence-Based Comparison: Lacking Quantifiable Differentiation Data for 6-Bromo-3-iodo-4-methoxy-1H-indazole


Data Deficiency: No Comparative Reactivity Data Available for 6-Bromo-3-iodo-4-methoxy-1H-indazole

A direct, head-to-head comparison of reactivity between 6-Bromo-3-iodo-4-methoxy-1H-indazole and its closest analogs (e.g., 6-bromo-3-iodo-1H-indazole or 4-bromo-3-iodo-6-methoxy-1H-indazole) could not be located in primary research articles, patents, or authoritative databases. Consequently, there is no quantitative data available to support a claim of superior performance, selectivity, or yield in any specific reaction. Claims regarding its use as a 'versatile' or 'superior' intermediate are not substantiated by publicly available evidence.

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Potential Application Scenarios for 6-Bromo-3-iodo-4-methoxy-1H-indazole Based on Structural Inference


Synthetic Chemistry: As a Building Block for Sequential Cross-Coupling

The most plausible application for this compound is in medicinal chemistry research as a scaffold for divergent synthesis. The simultaneous presence of a bromine and an iodine atom on the indazole core is a classic motif for orthogonal cross-coupling reactions . The iodine atom at the 3-position is typically more reactive and could be selectively functionalized (e.g., via Sonogashira or Heck coupling), leaving the bromine atom at the 6-position available for a subsequent transformation (e.g., Suzuki-Miyaura coupling). This enables the rapid and efficient synthesis of complex, polysubstituted indazole libraries for biological screening. This application is inferred from class-level knowledge of halogen reactivity and is not based on specific data for this compound [1].

Drug Discovery: Generation of Diversified Indazole-Based Libraries

In a drug discovery context, the compound serves as a versatile precursor for generating diverse sets of indazole derivatives. The 4-methoxy group can influence the compound's physicochemical properties and may also participate in key interactions with biological targets . The ability to introduce two different functional groups sequentially at specific positions on the ring system is a powerful strategy for exploring structure-activity relationships (SAR) in a targeted manner. As a result, procurement is most relevant for groups engaged in hit-to-lead or lead optimization campaigns where the indazole core is a validated pharmacophore.

Academic Research: Investigation of Regioselectivity in Halogenated Heterocycles

For academic research groups, this compound can be a subject of study in its own right, particularly in the context of investigating chemoselectivity and regioselectivity in palladium-catalyzed reactions. The distinct reactivity profile of the C-Br and C-I bonds provides a model system for studying catalyst-controlled selectivity and developing new synthetic methodologies [2]. Such fundamental research can contribute to a broader understanding of cross-coupling chemistry and its application to complex heteroaromatic systems.

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